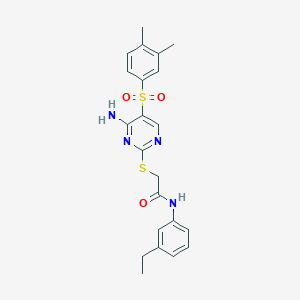
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,5-dimethoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned seems to be a complex organic molecule that contains several functional groups, including a furan ring, a pyridazine ring, and a benzenesulfonamide group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom .
Synthesis Analysis
Furan rings can be synthesized through various methods. One common method is the Paal-Knorr Furan Synthesis, which involves the cyclization of 1,4-diketones . Pyridazine rings can be synthesized through several methods, including the condensation of hydrazines with 1,3-diketones. The benzenesulfonamide group can be synthesized by reacting aniline with sulfonyl chloride .Chemical Reactions Analysis
The reactivity of this compound would likely depend on the specific functional groups present in the molecule. For example, the furan ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The pyridazine ring can participate in various reactions such as halogenation, oxidation, and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, properties such as solubility, melting point, and boiling point can be influenced by factors like molecular weight, polarity, and the presence of specific functional groups .Applications De Recherche Scientifique
Synthesis Techniques and Chemical Reactions
- Research on the synthesis of related compounds includes methods for preparing substituted 1,2-benzothiazin-3-ones, which involve cyclization processes and reactions with ammonia and primary and secondary amines. Such methods might be relevant for synthesizing compounds with complex structures, including the one of interest (Catsoulacos, 1971).
- The creation of N-substituted benzenesulfonamides through reactions with different reagents, showcasing the versatility of sulfonamide chemistry in producing compounds with potential biological activities (Gein, O. V. Bobrovskaya, & M. Dmitriev, 2017).
Potential Applications in Biological and Material Sciences
- Some derivatives have been evaluated for their antibacterial, antiurease, and antioxidant activities, showing effectiveness in these areas. This suggests that related compounds could be investigated for similar biological activities, possibly offering new therapeutic agents or materials with antioxidant properties (Sokmen et al., 2014).
- The synthesis of compounds with specific functional groups has been linked to the inhibition of enzymes such as carbonic anhydrase, indicating potential research applications in designing inhibitors for various enzymes. This could lead to the development of new drugs targeting diseases associated with enzyme dysregulation (Garaj et al., 2005).
Chemical Properties and Structural Characterization
- The properties of compounds, including their thermal stability and solubility in various solvents, are crucial for their application in different scientific domains, such as material science or pharmacology. Research into these areas can provide valuable information for the practical use of synthesized compounds (Hori et al., 2011).
Molecular Docking and Drug Development
- Molecular docking studies of sulfonamide derivatives have been conducted to assess their potential as antimicrobial and antiproliferative agents. This suggests a pathway for exploring the compound of interest in similar applications, where its binding affinities and interactions with biological targets could be investigated for drug development purposes (El-Gilil, 2019).
Propriétés
IUPAC Name |
N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O6S/c1-25-13-5-7-16(26-2)17(12-13)28(23,24)19-9-10-21-18(22)8-6-14(20-21)15-4-3-11-27-15/h3-8,11-12,19H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCEWJLVAVYCTSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-methylthiophen-2-yl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2832911.png)
![N-(4-ethoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2832913.png)

![2-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2832916.png)

![N-(4-acetylphenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2832919.png)
![[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-thiophen-2-ylmethanone](/img/structure/B2832921.png)
![1,3-dimethyl-1H,4H,6H,7H-pyrano[4,3-b]pyrrole-4,6-dione](/img/structure/B2832924.png)

![Ethyl 4-[(2-chlorophenyl)sulfanyl]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2832929.png)
![2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2832930.png)

![1-[Difluoro-(4-nitrophenyl)methyl]-4-nitrobenzene](/img/structure/B2832933.png)